5'-Adenylic acid, 2-amino-
Overview
Description
5'-Adenylic acid, 2-amino-, also known as adenosine monophosphate (AMP), is a nucleotide that plays a crucial role in cellular metabolism and is a component of RNA. It consists of an adenine base attached to a ribose sugar, which is further linked to a phosphate group. The 2-amino- modification refers to the presence of an amino group at the 2' position of the ribose sugar, which can lead to various derivatives with potential biological activities.
Synthesis Analysis
The synthesis of derivatives of 5'-adenylic acid has been explored in several studies. For instance, seventeen new aminoalkyl derivatives of 5'-adenylic acid were synthesized from 6-chloropurine ribonucleoside by reacting with appropriate diamines . This process involved multiple steps, including the use of ultraviolet spectra, high voltage electrophoresis, paper chromatography, and elemental analyses for the identification of the derivatives. Additionally, the synthesis of nucleoside-derivatives with an α-amino acid structure in their sugar ring has been reported . These syntheses are significant as they provide a pathway to create novel compounds that could have unique biological properties.
Molecular Structure Analysis
The molecular structure of 5'-adenylic acid derivatives has been studied using various analytical techniques. Proton magnetic resonance (PMR) spectroscopy and circular dichroism (CD) have been used to investigate the secondary structure of adenylyl-(5'→N)-amino acids . These studies have enabled researchers to construct conformational models of these compounds, revealing that the planes of adenine and amino acid aromatic moieties are roughly parallel, with specific localizations of the aromatic rings in relation to the adenine .
Chemical Reactions Analysis
The chemical reactions involving 5'-adenylic acid derivatives are complex and can lead to a variety of structural changes. For example, the synthesis process of the α-amino acid nucleoside-derivatives involves multiple reaction steps, including acetylation, condensation, and hydrolysis . These reactions are crucial for the formation of the final products, which have the potential for further chemical modifications and biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5'-adenylic acid derivatives are influenced by their molecular structure. The presence of the amino group and the specific aromatic amino acids can affect properties such as solubility, stability, and reactivity. The studies using PMR spectroscopy and CD have provided insights into the conformational behavior of these compounds, which is essential for understanding their interactions in biological systems . The differences in non-covalent interactions between D- and L-amino acids with nucleotides, as revealed in the studies, also highlight the importance of chirality in the physical and chemical properties of these derivatives .
Scientific Research Applications
Chemical Esterification
5'-Adenylic acid, 2-amino-, undergoes chemical esterification predominantly at the 2′ position, enabling the preparation of mixed diesters with known substituent positions. This specificity facilitates the catalytic synthesis of L-based peptides via a 2′–3′ diester intermediate of purine monoribonucleotides (Lacey, Thomas, Wickaramasinghe, & Watkins, 1990).
Role in Oligoadenylate Formation
5'-Adenylic acid, 2-amino-, contributes to the formation of oligoadenylates on a polyuridylic acid template, producing significant amounts of dodecamer and octadecamer, primarily in the 2',5' isomer form (Usher & McHale, 1976).
Post-transcriptional Adenylation
In human small RNAs like signal recognition particle (SRP) RNA and U2 small nuclear RNA, the 3′-terminal adenylic acid residue results from a post-transcriptional adenylation event. An enzyme that adds adenylic acid residues to SRP/Alu RNA from HeLa cell nuclear extract has been characterized (Perumal, Sinha, Henning, & Reddy, 2001).
Synthesis of Amino Acyladenylates
5'-Adenylic acid, 2-amino-, is used in the synthesis of amino acyladenylates, which are critical intermediates in protein synthesis and other metabolic pathways (Berg, 1958).
Structural Analysis
The crystal structure of 5'-Adenylic acid provides insights into its biochemical roles, given its involvement in ribonucleic acid and metabolic processes (Kraut & Jensen, 1960).
Nucleoside Modification
The secondary structure of amides of adenylic acid containing D- and L-aromatic amino acids has been studied, revealing significant insights into nucleotidyl-(5' bound to N)-amino acids and their interactions (Tiaglov, Zenin, Gromova, Sergeev, & Shabarova, 1976).
Impact on Ribonucleic Acid
The enzymic synthesis of amino acyl derivatives of ribonucleic acid involves the formation of the 3'-hydroxyl terminal trinucleotide sequence, with adenylic acid playing a key role (Preiss, Dieckmann, & Berg, 1961).
Safety And Hazards
Future Directions
Adenosine monophosphate (AMP) plays an important role in many cellular metabolic processes, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as allosterically activating enzymes such as myophosphorylase-b . AMP is also a component in the synthesis of RNA . AMP is present in all known forms of life .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N6O7P/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,19,20,21)(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJMOJABMFAPCE-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N6O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388441 | |
Record name | 5'-Adenylic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Adenylic acid, 2-amino- | |
CAS RN |
7561-54-8 | |
Record name | 2-Amino-5′-adenylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7561-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5'-adenylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Adenylic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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